Potassium benzilate
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Overview
Description
Potassium benzilate is a chemical compound with the molecular formula C₁₄H₁₁KO₃. It is the potassium salt of benzilic acid and is known for its role in organic synthesis, particularly in the benzilic acid rearrangement reaction. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzilate is typically synthesized through the benzilic acid rearrangement reaction. This reaction involves the rearrangement of benzil (1,2-diphenylethanedione) in the presence of a strong base, such as potassium hydroxide, to form benzilic acid, which is then neutralized with potassium hydroxide to produce this compound .
The reaction conditions for this synthesis include:
Reagents: Benzil, potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the rearrangement
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of benzil to a solution of potassium hydroxide under controlled temperature and stirring conditions to ensure complete conversion to this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium benzilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzilic acid.
Reduction: It can be reduced back to benzil under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Benzilic acid
Reduction: Benzil
Substitution: Various substituted benzilic acid derivatives
Scientific Research Applications
Potassium benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of α-hydroxy acids.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of potassium benzilate involves its ability to undergo nucleophilic substitution and rearrangement reactions. The compound’s carboxylate group can interact with various nucleophiles, leading to the formation of different products. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Potassium benzoate: A potassium salt of benzoic acid, used as a food preservative.
Sodium benzilate: The sodium salt of benzilic acid, with similar chemical properties to potassium benzilate.
Benzilic acid: The parent compound of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable carboxylate salts makes it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
5928-68-7 |
---|---|
Molecular Formula |
C14H11KO3 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
potassium;2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1 |
InChI Key |
VQNYSMISBDDUSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
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